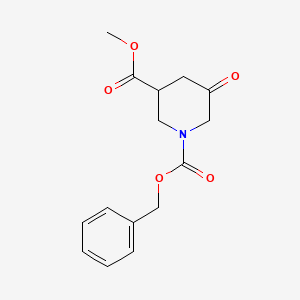

1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

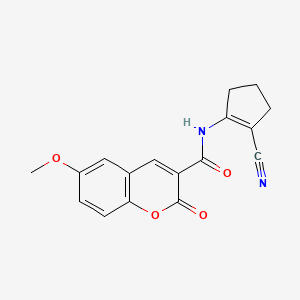

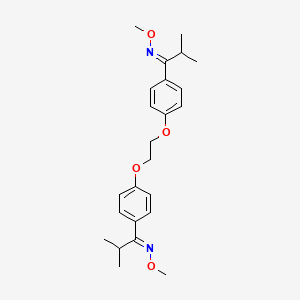

1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H17NO5 . It is a solid or semi-solid or liquid substance .

Molecular Structure Analysis

The InChI code for 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate is 1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.3 . It is soluble, with a solubility of 2.26 mg/ml . The compound has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C9, CYP2D6, or CYP3A4, but it is an inhibitor of CYP2C19 .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Research shows that compounds like 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate can be utilized in enantioselective synthesis. For example, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate was achieved using a phase-transfer catalyst, leading to compounds with a chiral 3-benzylpiperidine backbone. This method is noted for its mild reaction conditions and moderate enantioselectivity, making it valuable in the preparation of biologically active compounds (Wang et al., 2018).

Structural Studies

Structural studies of compounds similar to 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate have been conducted. For instance, methyl 2,6-diphenyl-1-methyl-4-oxopiperidine-3,5-dicarboxylates were synthesized and analyzed for keto-enol tautomerism and configurational isomerism, with the stereochemistry determined by NMR data (Fernández et al., 1993).

Synthesis of Novel Compounds

The synthesis of related compounds like tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the creation of a protein tyrosine kinase inhibitor, has been reported. This process involves several steps, including SN2 substitution and borohydride reduction, highlighting the compound's significance in medicinal chemistry (Chen Xin-zhi, 2011).

Stereochemistry in Michael Reactions

Compounds like 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate have been used to study stereochemical aspects in Michael reactions. This research is important for understanding the formation and transformations of various substituted piperidine derivatives (Vafina et al., 2003).

Free Radical Reactions

Studies on the reactions of stable free radicals like 1-chloro-2,2,6,6-tetramethyl-4-oxopiperidine with benzyl radicals have been conducted, providing insights into radical-radical reactions and their potential applications in organic chemistry (Toda et al., 1972).

Safety and Hazards

The compound is classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mecanismo De Acción

Target of Action

It is known to inhibit cyp2c19 , a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of xenobiotics in the body.

Mode of Action

Its inhibition of cyp2c19 suggests that it may interfere with the metabolic processes mediated by this enzyme .

Biochemical Pathways

Given its inhibitory effect on cyp2c19, it may impact the metabolic pathways involving this enzyme .

Pharmacokinetics

Its skin permeation is low, with a Log Kp of -7.35 cm/s . The compound has a lipophilicity (Log Po/w) of 2.6 (iLOGP), 1.03 (XLOGP3), 0.85 (WLOGP), 0.93 (MLOGP), and 1.5 (SILICOS-IT), with a consensus Log Po/w of 1.38 .

Result of Action

Its inhibitory effect on cyp2c19 suggests that it may alter the metabolic processes mediated by this enzyme .

Action Environment

The compound is stable under normal storage conditions (sealed in dry, stored in freezer, under -20°C)

Propiedades

IUPAC Name |

1-O-benzyl 3-O-methyl 5-oxopiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)12-7-13(17)9-16(8-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIFHSVSARRTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2916610.png)

![Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate](/img/structure/B2916611.png)

![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)

![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)

![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)